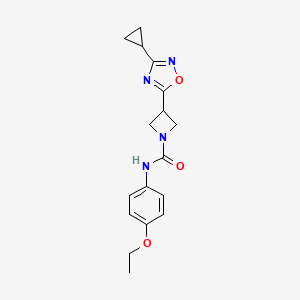

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide

Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a central azetidine ring conjugated to a 1,2,4-oxadiazole moiety and a 4-ethoxyphenyl carboxamide group.

Properties

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-2-23-14-7-5-13(6-8-14)18-17(22)21-9-12(10-21)16-19-15(20-24-16)11-3-4-11/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNLGGFWULTQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring One common approach is to react a suitable precursor containing the cyclopropyl group with reagents that facilitate the formation of the oxadiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

Medicine

In the medical field, this compound could be explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound might find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide (C22)

- Structural Differences :

- Core : Piperidine (6-membered ring) vs. azetidine (4-membered ring).

- Oxadiazole Substituent : 4-Fluorophenyl vs. cyclopropyl.

- Aryl Group : 2-Methylphenyl vs. 4-ethoxyphenyl.

- Activity : C22 exhibited superior binding affinity (ΔG = -9.5 kcal/mol) against Mycobacterium tuberculosis targets compared to control drugs, attributed to its fluorophenyl group enhancing hydrophobic interactions .

- ADMET Profile : Demonstrated favorable drug-likeness, including low hepatotoxicity and high intestinal absorption .

3-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)-N-(2,6-Difluorophenyl)Azetidine-1-Carboxamide (BK12484)

N-(1-(4-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Phenethyl)Piperidin-4-yl)-1-Methyl-1H-Benzo[d]Imidazol-2-Amine (Compound 118)

- Structural Differences :

- Core : Piperidine-phenethyl vs. azetidine-carboxamide.

- Aromatic Group : Benzimidazole vs. 4-ethoxyphenyl.

- Activity : This compound, derived from astemizole repositioning, showed moderate antimalarial activity, highlighting the versatility of cyclopropyl-oxadiazole motifs in diverse therapeutic contexts .

Structural and Functional Analysis

Core Heterocycle Impact

Aryl Group Modifications

- 4-Ethoxyphenyl : The ethoxy group (-OCH2CH3) may increase solubility compared to halogenated aryl groups (e.g., 2,6-difluorophenyl in BK12484) but could reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.